6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is a chemical compound with the molecular formula C9H12N4O3 It belongs to the class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one typically involves the alkylation of a purine derivative. One common method includes the reaction of 6,8-dimethoxy-3,7-dimethylpurine with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purines, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dihydro-3-methyl-1H-purine-2,6-dione: Another purine derivative with similar structural features.
Xanthine: A naturally occurring purine base found in most human body tissues and fluids.
Caffeine: A well-known stimulant that is structurally related to purine derivatives.
Uniqueness
6,8-Dimethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N4O3 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6,8-dimethoxy-3,7-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-6(10-9(12)16-4)13(2)8(14)11-7(5)15-3/h1-4H3 |
InChI Key |
ANNNKMUSAVQMCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC)N(C(=O)N=C2OC)C |
Origin of Product |
United States |
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